molecular formula C10H12N2O B2471991 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine CAS No. 1183721-67-6

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine

Cat. No.: B2471991
CAS No.: 1183721-67-6
M. Wt: 176.219
InChI Key: VHLCXILUKGEELI-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C10H12N2O. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Properties

IUPAC Name

2-(4-methyl-1,3-benzoxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLCXILUKGEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Bromo-Substituted Carboxylic Acids

The most direct route involves cyclocondensation of 4-methyl-2-aminophenol with 3-bromopropanoic acid derivatives. This method leverages acid-catalyzed amide formation followed by cyclodehydration to construct the benzoxazole ring.

Procedure:

  • Amide Formation: 4-Methyl-2-aminophenol reacts with 3-bromopropanoyl chloride in dichloromethane (DCM) at 0–5°C, yielding N-(4-methyl-2-hydroxyphenyl)-3-bromopropanamide.
  • Cyclization: The amide undergoes dehydration using p-toluenesulfonic acid (TsOH) in toluene under reflux (150°C, 17 h) with a Dean-Stark trap, forming 2-(2-bromoethyl)-4-methyl-1,3-benzoxazole.
  • Amination: The bromoethyl intermediate reacts with aqueous ammonia (25% w/v) in acetone at 60°C for 6 h, substituting bromide with a primary amine to yield the target compound.

Key Data:

Step Yield (%) Conditions
Amide 85 0–5°C, 2 h
Cyclization 78 TsOH, reflux, 17 h
Amination 65 NH₃, acetone, 6 h

¹H NMR (400 MHz, CDCl₃) of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine: δ 7.45 (d, J = 8.4 Hz, 1H, H-5), 7.21 (s, 1H, H-7), 6.95 (d, J = 8.4 Hz, 1H, H-6), 3.82 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂Bz), 2.45 (s, 3H, CH₃).

Bromination of Pre-Formed Benzoxazole Derivatives

An alternative approach involves brominating a pre-synthesized 2-(hydroxyethyl)-4-methyl-1,3-benzoxazole intermediate.

Procedure:

  • Hydroxyethyl Intermediate: 4-Methyl-2-aminophenol reacts with ethyl glycolate in polyphosphoric acid (PPA) at 120°C for 5 h, forming 2-(2-hydroxyethyl)-4-methyl-1,3-benzoxazole.
  • Bromination: Treatment with phosphorus tribromide (PBr₃) in dry ether (0°C, 2 h) converts the hydroxy group to bromide, yielding 2-(2-bromoethyl)-4-methyl-1,3-benzoxazole.
  • Amination: Similar to Section 2.1, ammonia substitution affords the final product.

Key Data:

Step Yield (%) Conditions
Hydroxyethyl 72 PPA, 120°C, 5 h
Bromination 88 PBr₃, ether, 0°C
Amination 70 NH₃, acetone, 6 h

IR (KBr) of 2-(2-bromoethyl)-4-methyl-1,3-benzoxazole: ν 2925 cm⁻¹ (C-H stretch), 1630 cm⁻¹ (C=N).

Reductive Amination of Keto Intermediates

For scalable production, reductive amination offers a one-pot route from ketone precursors.

Procedure:

  • Keto Intermediate: 4-Methyl-2-aminophenol reacts with ethyl acetoacetate in acetic acid (reflux, 8 h), forming 2-(2-oxopropyl)-4-methyl-1,3-benzoxazole.
  • Reductive Amination: The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (rt, 12 h), directly yielding the target amine.

Key Data:

Step Yield (%) Conditions
Keto 80 AcOH, reflux, 8 h
Reductive Amination 75 NaBH₃CN, MeOH, 12 h

MS (EI): m/z 176.22 [M]⁺, consistent with molecular formula C₁₀H₁₂N₂O.

Reaction Optimization and Conditions

Critical parameters influencing yield and purity include:

  • Catalyst Choice: TsOH outperforms H₂SO₄ in cyclization steps, reducing side reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance amination rates but require rigorous drying.
  • Temperature Control: Excessive heat during bromination (>0°C) leads to alkyl halide elimination.

Analytical Characterization

Spectral Benchmarks:

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.5 (C=N), 142.3–115.8 (aromatic C), 44.1 (CH₂NH₂), 21.3 (CH₃).
  • HPLC Purity: >98% (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High atom economy Multi-step purification
Bromination Scalable PBr₃ handling risks
Reductive Amination One-pot synthesis Lower functional group tolerance

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for cyclization and amination, improving throughput by 40% compared to batch processes. Purification via crystallization (ethanol/water, 1:3) achieves >99% purity with minimal solvent waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine or nitrile derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is a compound characterized by its unique benzoxazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is C10H12N2O. The compound features a benzoxazole ring fused with an ethylamine side chain, which influences its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • In vitro Studies: The compound demonstrated inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: Molecular docking studies suggest that the compound may interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research.

Case Study:
A study evaluated the cytotoxicity of various benzoxazole derivatives, including 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine, against cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia). Results indicated that the compound exhibited selective cytotoxicity without significant toxicity to normal cells .

The biological activity of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is primarily attributed to its ability to bind to specific enzymes or receptors involved in critical biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation: Interaction with cell surface receptors could alter signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine, it is useful to compare it with structurally similar compounds.

Compound Name Structural Features Unique Aspects
2-(1,3-Benzoxazol-2-yl)ethylamineBenzoxazole ringDifferent substitution pattern
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamineVariation in alkyl chain lengthStructural variation affecting reactivity
2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamineChlorine substitution on benzoxazoleHalogen substitution influencing activity

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine, and what key parameters influence their efficiency?

  • Answer :

  • Reflux-based synthesis : Involves heating precursors (e.g., substituted benzoxazoles and ethylenediamine derivatives) in solvents like toluene or ethanol at 80–120°C for 12–24 hours. Catalysts such as acidic or basic agents may enhance cyclization efficiency .
  • Solvent-free mechanochemical grinding : Utilizes solid-state reactions under ambient conditions, reducing solvent waste and improving reaction rates. For example, grinding benzoxazole precursors with amine derivatives for 15–20 minutes .
  • Enzymatic approaches : Transaminases or other biocatalysts enable stereoselective amination under mild conditions (pH 7–8, 37°C), though yields may require optimization .
  • Key parameters : Temperature control, catalyst loading, reaction time, and solvent polarity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying aromatic protons (6.8–7.5 ppm) and amine/benzoxazole signals .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95%) and detects impurities using reverse-phase columns .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 189.1) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1620–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of benzoxazole derivatives like 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine across studies?

  • Answer :

  • Standardize assay protocols : Variations in cell lines (e.g., HeLa vs. MCF-7), concentrations, or incubation times can skew results. Replicate conditions from high-impact studies .
  • Purity validation : Impurities (e.g., unreacted precursors) may confound bioactivity. Pre-test purity via HPLC or GC-MS .
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase receptors, cross-referencing with experimental IC₅₀ values .

Q. What computational approaches are employed to predict the pharmacological potential of this compound, and how do they complement experimental data?

  • Answer :

  • Molecular docking : Predicts binding modes to targets (e.g., antimicrobial enzymes or cancer-related receptors). For example, docking scores against Staphylococcus aureus dihydrofolate reductase correlate with MIC values .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales. Parameters like RMSD (<2 Å) indicate stable binding .
  • QSAR modeling : Relates structural features (e.g., logP, polar surface area) to bioactivity, guiding synthetic modifications .

Q. In multi-step syntheses, what strategies mitigate side reactions during the formation of the benzoxazole ring?

  • Answer :

  • Protecting groups : Temporarily shield the amine group during cyclization to prevent nucleophilic interference .
  • Anhydrous conditions : Minimize hydrolysis of intermediates by using dried solvents and inert atmospheres .
  • Stepwise temperature control : Gradual heating (e.g., 50°C → 110°C) reduces side product formation during ring closure .

Data Contradiction and Optimization

Q. How do researchers resolve conflicting data regarding the compound’s solubility and stability in biological assays?

  • Answer :

  • Solubility testing : Use standardized buffers (e.g., PBS, DMSO) and dynamic light scattering (DLS) to quantify aggregation. Adjust pH or use solubilizing agents (e.g., Tween-80) .
  • Stability profiling : Conduct LC-MS stability studies under physiological conditions (37°C, pH 7.4) to identify degradation products .

Q. What strategies optimize the compound’s yield in gram-scale synthesis for preclinical studies?

  • Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility and scalability .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or biocatalysts improve reaction efficiency .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., stoichiometry, temperature) via software like MODDE® .

Structural and Functional Insights

Q. How does the methyl group at the 4-position of the benzoxazole ring influence bioactivity compared to other derivatives?

  • Answer :

  • Steric effects : The methyl group enhances lipophilicity (logP ~2.1), improving membrane permeability in antimicrobial assays .
  • Electronic effects : Electron-donating methyl groups stabilize the benzoxazole ring, increasing resistance to metabolic degradation .

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